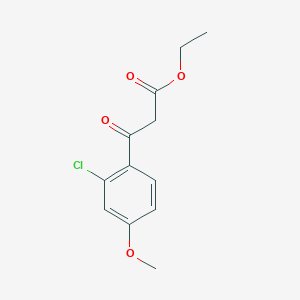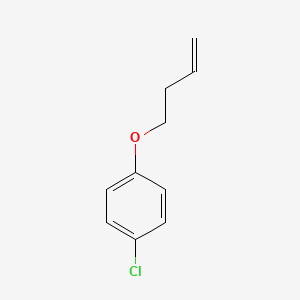![molecular formula C10H14N4 B2477012 2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine CAS No. 1512448-95-1](/img/structure/B2477012.png)
2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine is a chemical compound with the molecular formula C10H14N4 It is known for its unique structure, which includes a triazole ring fused to a pyridine ring, with a tert-butyl group attached to the triazole ring
Mechanism of Action
Target of Action
Compounds with similar structures have been found to act as inhibitors for various enzymes such as rorγt, phd-1, jak1, and jak2 .
Mode of Action
It is synthesized through a tandem reaction involving the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .
Biochemical Pathways
Similar compounds have been found to inhibit the enzyme acetolactate synthase (ahas) .
Result of Action
Similar compounds have shown significant anti-tumor activity against various cancer cell lines .
Action Environment
It is recommended to store the compound under inert gas at room temperature, preferably in a cool and dark place .
Biochemical Analysis
Biochemical Properties
It is known that 1,2,4-triazolo[1,5-a]pyridines, the class of compounds it belongs to, interact with various enzymes and proteins
Cellular Effects
Compounds of the 1,2,4-triazolo[1,5-a]pyridine class have been reported to exhibit anti-inflammatory activity . They have been shown to inhibit the secretion of nitric oxide (NO) and inflammatory cytokines including TNF-α and IL-6 .
Molecular Mechanism
It is known that 1,2,4-triazolo[1,5-a]pyridines can act as inhibitors of various enzymes
Temporal Effects in Laboratory Settings
It is known that 1,2,4-triazolo[1,5-a]pyridines can be synthesized under microwave conditions . This suggests that they may have good stability and resistance to degradation.
Dosage Effects in Animal Models
Compounds of the 1,2,4-triazolo[1,5-a]pyridine class have been reported to exhibit anti-inflammatory activity
Metabolic Pathways
It is known that 1,2,4-triazolo[1,5-a]pyridines can act as inhibitors of various enzymes . This suggests that they may interact with various enzymes or cofactors in metabolic pathways.
Transport and Distribution
It is known that 1,2,4-triazolo[1,5-a]pyridines can act as inhibitors of various enzymes . This suggests that they may interact with various transporters or binding proteins.
Subcellular Localization
It is known that 1,2,4-triazolo[1,5-a]pyridines can act as inhibitors of various enzymes . This suggests that they may be directed to specific compartments or organelles where these enzymes are located.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with tert-butyl isocyanide and an azide source. The reaction is usually carried out in the presence of a suitable catalyst, such as copper(I) iodide, under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted triazolo[1,5-A]pyridine derivatives .
Scientific Research Applications
2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridine: Lacks the amine group, resulting in different reactivity and applications.
2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-ol: Contains a hydroxyl group instead of an amine, leading to different chemical properties and uses.
Uniqueness
Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-tert-butyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-10(2,3)9-12-8-5-4-7(11)6-14(8)13-9/h4-6H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNHBJPIPIRBKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=C(C=CC2=N1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide](/img/structure/B2476929.png)





![N-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2476939.png)

![Spiro[1,4-diazabicyclo[3.2.0]heptane-6,2'(3'H)-furan]-4-carboxylic acid, dihydro-2,2-dimethyl-7-oxo-, 1,1-dimethylethyl ester](/img/new.no-structure.jpg)





